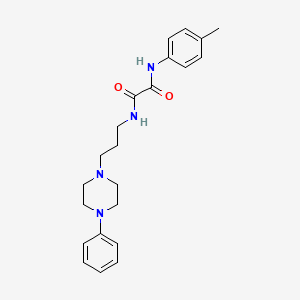

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide

Description

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative characterized by a central oxalamide bridge linking two distinct moieties:

- Arylpiperazine group: A 4-phenylpiperazine ring attached via a 3-carbon propyl chain.

- Aromatic amide group: A p-tolyl (para-methylphenyl) substituent.

This structure is pharmacologically significant due to the phenylpiperazine moiety, which is commonly associated with central nervous system (CNS) activity, and the oxalamide bridge, which enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-18-8-10-19(11-9-18)24-22(28)21(27)23-12-5-13-25-14-16-26(17-15-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGNIKNFQHVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-phenylpiperazine with a suitable alkylating agent, such as 1-bromopropane, to form 1-(3-bromopropyl)-4-phenylpiperazine.

Coupling with Tolyl Oxalamide: The intermediate is then reacted with p-tolyl oxalamide in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues with Piperazine Moieties

N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10)

- Key differences :

- Substitution on piperazine: 2,3-dichlorophenyl instead of phenyl.

- Amide group: 5-methylpyrazole replaces p-tolyl.

- Implications: Chlorine atoms may enhance receptor binding via electron-withdrawing effects but reduce solubility.

N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide (9)

- Key differences :

- Alkyl chain length: Butyl (4-carbon) vs. propyl (3-carbon).

- Amide group: 5-phenylpyrazole instead of p-tolyl.

- Implications :

Impurity MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)

Oxalamides with Aromatic and Aliphatic Substituents

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

- Key differences :

- Methoxyphenethyl and methoxyphenyl groups replace phenylpiperazine and p-tolyl.

- Implications :

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6)

- Key differences :

- Adamantyl group introduces extreme hydrophobicity.

- Benzyloxy substituent replaces aromatic amines.

- Benzyloxy group may increase metabolic lability .

Flavoring and Metabolic Analogues

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Key differences :

- Methoxybenzyl and pyridylethyl groups replace phenylpiperazine and p-tolyl.

- Implications: Classified as a flavoring agent (FEMA 4233) with a high safety margin (NOEL = 100 mg/kg/day). Pyridine ring may facilitate rapid hepatic metabolism .

Key Research Findings

- Receptor binding: Piperazine-containing oxalamides (e.g., compound 10) show enhanced affinity for serotonin (5-HT) and dopamine receptors compared to non-piperazine analogs .

- Metabolic stability : Oxalamides with bulky substituents (e.g., adamantyl) exhibit prolonged half-lives due to reduced CYP450 metabolism .

- Toxicity : Flavoring oxalamides (e.g., S336) have established safety profiles, but CNS-targeted analogs may require rigorous toxicity screening .

Biological Activity

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The molecular formula is , and its molecular weight is approximately 370.45 g/mol. The structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 99291-25-5

Research indicates that compounds similar to this compound may function as inhibitors of specific biological pathways, particularly in relation to neurotransmitter systems and cellular signaling pathways. The piperazine moiety is often associated with the modulation of serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders.

Antidepressant Effects

Studies have shown that derivatives of piperazine compounds exhibit significant antidepressant-like effects in animal models. For instance, compounds with similar structures have been tested for their ability to modulate serotonin levels, leading to improved mood and reduced anxiety symptoms. These effects are often assessed using the forced swim test and the tail suspension test, which are standard models for evaluating antidepressant activity.

Antipsychotic Properties

Given the structural similarities to known antipsychotics, this compound may also possess antipsychotic properties. Research into related compounds indicates that they can reduce hyperactivity and improve cognitive deficits in animal models of schizophrenia.

Study 1: Pharmacological Evaluation

A pharmacological evaluation of related compounds demonstrated that modifications on the piperazine ring significantly influenced receptor binding affinity and selectivity. For instance, a study found that substituents on the phenyl group enhanced binding to serotonin receptors, suggesting potential for treating mood disorders .

Study 2: Toxicological Assessment

Toxicological assessments have indicated that many piperazine derivatives exhibit favorable safety profiles. In one study, acute toxicity tests showed no significant adverse effects at therapeutic doses, supporting further development for clinical use .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| Compound A | Antidepressant | Forced Swim Test | Significant reduction in immobility time |

| Compound B | Antipsychotic | Novel Object Recognition | Improved cognitive function |

| Compound C | Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.